molecular formula C11H19NO4 B8674711 N-Boc-allylglycine methyl ester

N-Boc-allylglycine methyl ester

Cat. No. B8674711
M. Wt: 229.27 g/mol
InChI Key: YNPJYWAVLAOOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566381B1

Procedure details

To a mixture of acetyloxy[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester (Ref. Tetrahedron Lett. 1994, 35 3669, 21.1 g, 85.7 mmol), zinc (11.2 g, 171.42 mmol) and DMF (100 mL) at 0° C. is added allylbromide (14.8 mL, 171.4 mmol) dropwise. The reaction is warmed to room temperature and stirred overnight. The mixture is diluted with 0.1N HCl and hexane/EtOAc (2:1), filtered, the reaction mixture is then extracted three times with hexane/EtOAc (2:1). The combined EtOAc layer is washed twice with 0.1 N HCl, brine/H2O, brine, dried over MgSO4, and concentrated under reduced pressure to give an oil.
Name
acetyloxy[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
catalyst
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4](OC(=O)C)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].CN(C=O)C.[CH2:23](Br)[CH:24]=[CH2:25]>Cl.CCCCCC.CCOC(C)=O.[Zn]>[CH3:1][O:2][C:3](=[O:17])[CH2:4][N:5]([CH2:25][CH:24]=[CH2:23])[C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:4.5|

Inputs

Step One
Name
acetyloxy[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester
Quantity
21.1 g
Type
reactant
Smiles
COC(C(NC(=O)OC(C)(C)C)OC(C)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
11.2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is then extracted three times with hexane/EtOAc (2:1)
WASH
Type
WASH
Details
The combined EtOAc layer is washed twice with 0.1 N HCl, brine/H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CN(C(=O)OC(C)(C)C)CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.